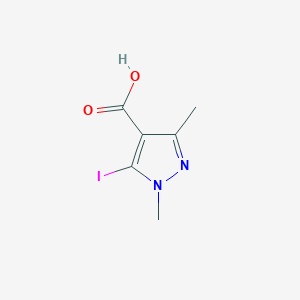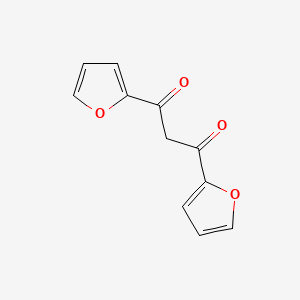
1,3-Di(furan-2-yl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di(furan-2-yl)propane-1,3-dione is an organic compound that belongs to the class of diketones. It features two furan rings attached to a propane-1,3-dione backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Di(furan-2-yl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials .
化学反応の分析
Types of Reactions
1,3-Di(furan-2-yl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
1,3-Di(furan-2-yl)propane-1,3-dione has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Di(furan-2-yl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modulation of their activity .
類似化合物との比較
Similar Compounds
1,3-Di(pyridin-2-yl)propane-1,3-dione: Similar structure but with pyridine rings instead of furan rings.
1,3-Di(thiophen-2-yl)propane-1,3-dione: Contains thiophene rings, offering different electronic properties.
1,3-Di(phenyl)propane-1,3-dione: Features phenyl rings, leading to different reactivity and applications.
Uniqueness
1,3-Di(furan-2-yl)propane-1,3-dione is unique due to the presence of furan rings, which impart distinct electronic and steric properties. These characteristics make it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles .
特性
CAS番号 |
5910-22-5 |
|---|---|
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC名 |
1,3-bis(furan-2-yl)propane-1,3-dione |
InChI |
InChI=1S/C11H8O4/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 |
InChIキー |
KCLJMJPZQAPYOG-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C(=O)CC(=O)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N,N-diethyl-4'-methoxy-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13494028.png)
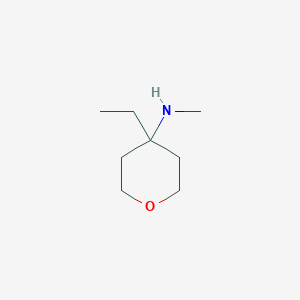
![(2E)-3-(dimethylamino)-1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B13494045.png)
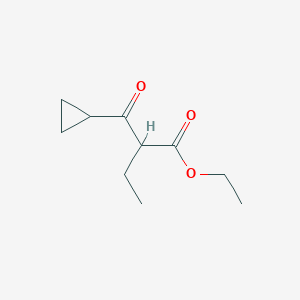
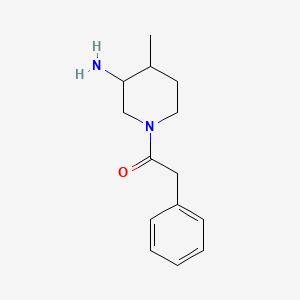
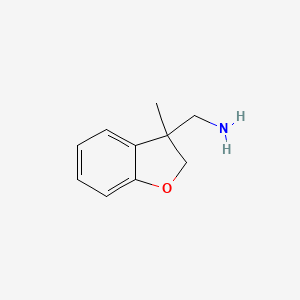

![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)

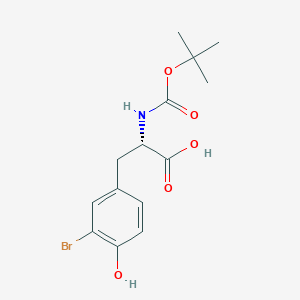
![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
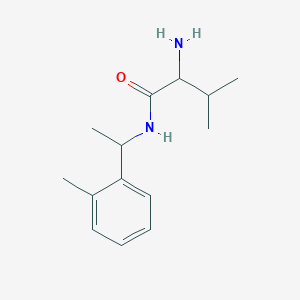
![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
